molecular formula C12H11F3N4OS B15021662 6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B15021662
M. Wt: 316.30 g/mol
InChI Key: WMVAZXKYNQWDAK-UHFFFAOYSA-N
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Description

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyridinylamino group

Preparation Methods

The synthesis of 6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the pyridinylamino group: This can be done through a nucleophilic substitution reaction where the pyridinylamine reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylamino group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one can be compared with other similar compounds, such as:

    Imidazo[2,1-b][1,3]thiazoles: These compounds share the same core structure but may have different substituents, affecting their chemical and biological properties.

    Trifluoromethylated compounds: Compounds with a trifluoromethyl group often exhibit enhanced stability and lipophilicity, making them useful in various applications.

    Pyridinylamino compounds: These compounds contain a pyridinylamino group, which can influence their reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H11F3N4OS

Molecular Weight

316.30 g/mol

IUPAC Name

6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C12H11F3N4OS/c1-7-3-2-4-16-8(7)17-11(12(13,14)15)9(20)19-5-6-21-10(19)18-11/h2-4H,5-6H2,1H3,(H,16,17)

InChI Key

WMVAZXKYNQWDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2(C(=O)N3CCSC3=N2)C(F)(F)F

Origin of Product

United States

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